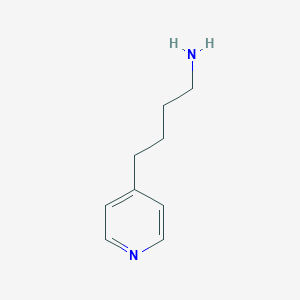

4-(Pyridin-4-yl)butan-1-amine

Description

Properties

IUPAC Name |

4-pyridin-4-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWNXDUZHXYGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543799 | |

| Record name | 4-(Pyridin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62174-83-8 | |

| Record name | 4-(Pyridin-4-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ionization Dynamics of 4-(Pyridin-4-yl)butan-1-amine

[1][2][3]

Executive Summary

Molecule: 4-(Pyridin-4-yl)butan-1-amine (CAS: 62174-83-8) Core Significance: This scaffold serves as a critical linker in medicinal chemistry, notably in the synthesis of Rho-kinase inhibitors and anti-tubercular agents.[1][2][3] Its dual-basic nature—comprising a heterocyclic aromatic amine (pyridine) and a primary aliphatic amine—creates a complex ionization profile that dictates its solubility, lipophilicity (LogD), and salt selection strategies.[1][2][3] Key Insight: The four-carbon aliphatic chain acts as an electronic insulator, rendering the two ionization centers effectively independent.[1][3] Consequently, the molecule exhibits two distinct pKa values corresponding closely to its constituent fragments: ~6.0 (pyridine) and ~10.7 (aliphatic amine) .[1][2][3]

Molecular Architecture & pKa Prediction

To accurately model the ionization behavior, we must deconstruct the molecule into its functional pharmacophores and analyze the electronic crosstalk (inductive effects).[1][2][3]

Structural Analysis

The molecule consists of two proton-binding sites separated by a butyl (

-

Site A (Pyridine Nitrogen): An

hybridized nitrogen within an aromatic ring.[1][3] The lone pair is orthogonal to the -

Site B (Primary Amine): An

hybridized nitrogen at the terminus of an alkyl chain.[1][3] The lone pair is in a tetrahedral orbital, highly available for protonation.[1][3]

Theoretical Derivation of pKa Values

Experimental data for this specific CAS is rare in public literature; however, high-fidelity prediction is possible using Fragment-Based QSAR (Quantitative Structure-Activity Relationship).[1][2][3]

| Functional Group | Reference Analog | Reference pKa | Electronic Effect of Substitution | Predicted pKa for Target |

| Pyridine N | Pyridine | 5.25 | +I Effect: The butyl group at the 4-position is electron-donating (similar to methyl in 4-picoline), stabilizing the cation.[1][2][3] | 6.0 ± 0.1 |

| Primary Amine | n-Butylamine | 10.78 | -I Effect: The pyridine ring is electron-withdrawing but is 4 carbons away.[1][2][3] The inductive pull decays rapidly ( | 10.6 ± 0.2 |

Ionization Behavior & Microspecies Distribution

Understanding the protonation state at physiological pH is critical for predicting membrane permeability (PAMPA/Caco-2) and solubility.[1][3]

Stepwise Deprotonation Scheme

The ionization follows a sequential loss of protons from the most acidic site to the least acidic site as pH increases.[1][2][3]

-

State I (pH < 4.0): Dication (

) [1][2][3] -

State II (pH 6.0 - 10.0): Monocation (

) -

State III (pH > 11.0): Neutral (

)

Visualization of Ionization Pathway

The following diagram illustrates the structural transitions and charge states.

Figure 1: Stepwise deprotonation pathway of 4-(Pyridin-4-yl)butan-1-amine.

Experimental Determination Methodologies

To validate the theoretical values, the following protocols are recommended. These are "Self-Validating" systems where internal controls ensure accuracy.[1][2][3]

Potentiometric Titration (Gold Standard)

Best for determining precise pKa values when solubility is > 0.5 mM.[1][2][3]

Protocol:

-

Preparation: Dissolve 5 mg of the dihydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

-

Acidification: Adjust starting pH to ~2.0 using 0.1 M HCl.

-

Titration: Titrate with 0.1 M carbonate-free NaOH using an automatic titrator (e.g., Sirius T3 or Mettler Toledo).

-

Data Processing: Plot pH vs. Volume of NaOH. Look for two inflection points.[1][3]

UV-Metric Titration (pKa1 Specific)

The pyridine chromophore undergoes a bathochromic shift (red shift) upon protonation.[1][2][3] The aliphatic amine does not absorb UV.[1][3] This method specifically isolates the pyridine pKa.[1][3]

Protocol:

-

Sample: Prepare a 50 µM solution in a buffer series ranging from pH 3.0 to 8.0.

-

Scan: Measure Absorbance from 240 nm to 300 nm.

-

Analysis: Plot Absorbance at

(approx 255 nm) vs. pH. The inflection point represents the pyridine pKa.[1][2][3]

Experimental Workflow Diagram

Figure 2: Decision tree for experimental pKa determination.

Implications for Drug Development[1][2][3]

Salt Selection

Because the molecule is a liquid or low-melting solid in its neutral form, it is almost exclusively handled as a salt.[1][3]

-

Dihydrochloride (2HCl): The most common form.[1][2][3] Highly crystalline and stable.[1][3]

-

Monohydrochloride: Difficult to isolate pure because the pKa difference (

) allows for disproportionation, but theoretically possible at pH ~8.5.[1][2][3]

LogD Profile (Distribution Coefficient)

The lipophilicity changes drastically with pH:[1][2][3]

-

pH 2.0: LogD

-2.0 (Highly polar, stays in aqueous phase).[1][3] -

pH 7.4: LogD

-0.5 to 0.0 (Monocationic, moderate permeability).[1][3] -

pH 11.0: LogD

1.4 (Neutral, high permeability).[1][3]

Strategic Note: For cellular assays, ensure the buffer pH is strictly controlled. A shift from pH 7.2 to 7.6 will not significantly alter the charge state (as it is far from pKa 6.0 and 10.7), making this molecule robust for physiological assays.[1][2][3]

References

-

Pyridine pKa & Substituent Effects

-

Aliphatic Amine Ionization

-

Experimental Protocols (Potentiometry)

-

Chemical Properties & Safety

Sources

- 1. PubChemLite - Butylamine, 4-(4-piperidinophenyl)-, carbonate (3:1) (C15H24N2) [pubchemlite.lcsb.uni.lu]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pKa of Butylamine [vcalc.com]

- 5. n-Butylamine - Wikipedia [en.wikipedia.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Tributylamine | C12H27N | CID 7622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

Thermodynamic Profiling & Stability Management: 4-(Pyridin-4-yl)butan-1-amine

This guide serves as a technical blueprint for the thermodynamic characterization and stability management of 4-(Pyridin-4-yl)butan-1-amine (CAS 62174-83-8). It is designed for medicinal chemists and formulation scientists utilizing this motif as a linker or pharmacophore in drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary

4-(Pyridin-4-yl)butan-1-amine is a bifunctional intermediate characterized by a flexible butyl linker connecting a polarizable pyridine ring and a primary aliphatic amine. Its utility in PROTACs and kinase inhibitors is offset by specific stability challenges: hygroscopicity , carbamylation (reaction with atmospheric CO₂), and regio-specific oxidation . This guide provides the physicochemical baseline, degradation mechanisms, and validated protocols for stabilizing this compound in a research setting.

Part 1: Molecular Architecture & Physicochemical Baseline

The molecule features two distinct basic centers: the aromatic pyridine nitrogen and the aliphatic primary amine. Understanding the interplay between these sites is critical for thermodynamic handling.

Computed & Predicted Properties

Data aggregated from computational models and structural analog analysis (e.g., 2-yl isomer).

| Property | Value / Prediction | Significance |

| CAS Registry | 62174-83-8 | Unique Identifier |

| Molecular Weight | 150.22 g/mol | Low MW fragment, suitable for Ligand Efficiency (LE) optimization. |

| Predicted LogP | ~1.36 | Moderately lipophilic; crosses membranes but requires pH adjustment for solubility. |

| pKa₁ (Pyridine) | ~5.3 (Predicted) | Protonates only in acidic media. |

| pKa₂ (Amine) | ~10.6 (Predicted) | Critical Liability: Fully protonated at physiological pH; highly reactive nucleophile in free base form. |

| Boiling Point | ~255–260°C (760 mmHg) | High boiling point, but likely degrades/oxidizes before distillation without vacuum. |

| Physical State | Viscous Oil / Low-melting Solid | Handling Risk: Free base is difficult to crystallize; salt formation is recommended. |

The "Dual-Base" Challenge

The primary amine (

Part 2: Chemical Stability & Degradation Pathways

The thermodynamic stability of 4-(Pyridin-4-yl)butan-1-amine is compromised by two primary environmental factors: Oxygen and Carbon Dioxide .

Degradation Mechanisms

-

Carbamylation (Air Sensitivity): The primary amine reacts rapidly with atmospheric CO₂ to form a carbamic acid, which often stabilizes as a carbamate salt. This manifests as a "crust" forming on the oil surface.

-

N-Oxidation: While the pyridine ring is relatively stable, the aliphatic amine is prone to oxidation to hydroxylamines or imines under stress, particularly in solution.

Visualization: Stability & Degradation Map

The following diagram outlines the chemical fate of the molecule under environmental stress.

Figure 1: Degradation pathways showing the high risk of carbamylation (Red) and the stabilization strategy via salt formation (Green).[1]

Part 3: Thermodynamic Characterization Protocols

To ensure data integrity during drug development, the following self-validating protocols should be used.

Protocol: Potentiometric pKa Determination

Objective: Accurately resolve the

Reagents:

-

0.1 M HCl and 0.1 M NaOH (standardized).

-

Ionic Strength Adjuster: 0.15 M KCl.

-

Critical: Carbonate-free distilled water (boiled and purged with Argon).

Methodology:

-

Dissolution: Dissolve 5 mg of the amine in 20 mL of 0.15 M KCl.

-

Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation (Dication state).

-

Titration: Titrate with 0.1 M NaOH under inert atmosphere (

blanket) to prevent CO₂ interference. -

Data Analysis: Plot pH vs. Volume. Look for two inflection points.[1]

-

Inflection 1 (pH ~5.3): Deprotonation of Pyridine

. -

Inflection 2 (pH ~10.6): Deprotonation of Alkyl Amine

.

-

Validation Criteria:

-

The titration curve must show sharp inflection points. Smearing indicates carbonate contamination.

Protocol: Hygroscopicity & Solid State Stability (DVS)

Objective: Determine if the free base or salt form is suitable for storage.

Methodology:

-

Instrument: Dynamic Vapor Sorption (DVS) analyzer.

-

Cycle: Ramp humidity from 0% RH to 90% RH and back to 0% at 25°C.

-

Thresholds:

-

< 0.2% Mass Gain: Non-hygroscopic (Stable).

-

> 2.0% Mass Gain: Hygroscopic (Requires Desiccator).

-

Deliquescence: If the sample liquefies, it must be converted to a salt (HCl, Fumarate, or Tosylate) immediately.

-

Part 4: Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage hierarchy is established.

| Form | Stability Rating | Storage Condition |

| Free Base (Oil) | Low | Do Not Store Long Term. Use immediately or store under Argon at -20°C. |

| HCl Salt | High | Store at 2–8°C. Desiccator required. |

| Tosylate Salt | Very High | Preferred for solid-state characterization. Room Temp, dry. |

Workflow for Stabilization

If you synthesized the free base, follow this workflow to ensure thermodynamic stability for downstream applications.

Figure 2: Decision tree for isolating a thermodynamically stable form of the amine.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Butylamine (Analogous Aliphatic Amine Stability). Retrieved from [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for Pyridine/Amine pKa baselines).

Sources

Technical Monograph: 4-Methylpentan-1-amine (CAS 5344-20-7)

The following technical guide is structured to provide an in-depth analysis of 4-Methylpentan-1-amine (Isohexylamine), corresponding to CAS 5344-20-7 .

Primary Class: Aliphatic Amines | Role: Synthetic Building Block / Pharmaceutical Intermediate

Executive Summary & Structural Identity

4-Methylpentan-1-amine (also known as Isohexylamine) is a primary alkyl amine widely utilized as a nucleophilic building block in the synthesis of pharmaceutical intermediates, corrosion inhibitors, and surfactants.

It is critical for researchers to distinguish this compound from its structural isomer, 1,3-Dimethylbutylamine (DMBA) (also known as 4-methylpentan-2-amine), which is a stimulant often monitored by anti-doping agencies (WADA). While DMBA is a pharmacological agent, CAS 5344-20-7 is primarily a chemical reagent used to introduce the isohexyl moiety into larger pharmacophores, modulating lipophilicity (LogP) and steric bulk without introducing a chiral center at the

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 4-Methylpentan-1-amine |

| Common Synonyms | Isohexylamine; 1-Amino-4-methylpentane |

| CAS Number | 5344-20-7 |

| Molecular Formula | |

| SMILES | CC(C)CCCN |

| Molecular Weight | 101.19 g/mol |

Physicochemical Profile

The following data represents the standard physical characteristics required for process engineering and handling.

| Property | Value | Context for Handling |

| Physical State | Colorless Liquid | Low viscosity; easy to pump/dispense. |

| Boiling Point | 123–125 °C | Moderate volatility; amenable to atmospheric distillation. |

| Melting Point | -94.4 °C | Remains liquid under standard freezer storage conditions. |

| Density | 0.768–0.770 g/mL | Less dense than water; forms the upper layer in aqueous extractions. |

| Flash Point | ~25 °C (Closed Cup) | Flammable. Requires grounding and explosion-proof equipment. |

| Solubility | Miscible in EtOH, DCM | Limited water solubility; soluble in acidic aqueous media (forms salt). |

| pKa (Conjugate Acid) | ~10.6 | Highly basic; requires strong acid for complete protonation. |

Synthetic Utility & Reactivity

The primary utility of CAS 5344-20-7 lies in its nucleophilic nitrogen atom . As a primary amine, it exhibits high reactivity toward electrophiles, making it ideal for amide coupling, reductive amination, and sulfonamide formation.

Core Mechanism: Nucleophilic Acyl Substitution

In drug development, this amine is frequently reacted with acid chlorides or activated esters to form N-isohexyl amides . This transformation is favored due to the minimal steric hindrance at the primary nitrogen.

Mechanism Description:

-

Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the acid chloride.[1]

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The carbonyl bond reforms, expelling the chloride ion (leaving group).

-

Deprotonation: A base (e.g., Triethylamine) removes the proton from the nitrogen to yield the neutral amide.

Pathway Visualization (DOT)

Figure 1: General mechanism for the synthesis of N-isohexyl amides using CAS 5344-20-7.

Analytical Characterization (The "Fingerprint")

To validate the identity of CAS 5344-20-7 during QC (Quality Control), researchers should look for the following spectral signatures.

1H NMR Spectroscopy (CDCl3, 400 MHz)

-

0.90 ppm (Doublet, 6H): The terminal isopropyl methyl groups (

-

1.15–1.25 ppm (Multiplet, 2H): The methylene group at the

- 1.40–1.55 ppm (Multiplet, 1H): The methine proton of the isopropyl group.

-

2.65–2.70 ppm (Triplet, 2H): The methylene protons adjacent to the nitrogen (

Mass Spectrometry (EI)

-

Molecular Ion (

): 101 m/z. -

Base Peak: Often 30 m/z (

) due to alpha-cleavage, characteristic of primary amines.

Experimental Protocol: Pre-Column Derivatization for HPLC

Because 4-methylpentan-1-amine lacks a strong UV chromophore, it is difficult to detect via standard UV-HPLC. The following protocol describes Benzoylation , which attaches a UV-active group for sensitive detection/purity analysis.

Objective: Quantify amine purity via HPLC-UV (254 nm).

Reagents:

-

Sample: 4-Methylpentan-1-amine (CAS 5344-20-7)[2]

-

Reagent: Benzoyl Chloride (excess)

-

Base: 2M NaOH

-

Solvent: Acetonitrile (ACN)

Step-by-Step Methodology:

-

Preparation: Dissolve 50 mg of the amine sample in 5 mL of ACN in a glass vial.

-

Basification: Add 1.0 mL of 2M NaOH solution (to scavenge HCl).

-

Derivatization: Add 100 µL of Benzoyl Chloride dropwise while vortexing.

-

Observation: The solution may warm slightly (exothermic) and become cloudy.

-

-

Incubation: Allow the reaction to stand at room temperature for 15 minutes.

-

Quenching: Add 1 mL of concentrated ammonium hydroxide (to react with excess benzoyl chloride).

-

Extraction: Add 2 mL of Dichloromethane (DCM) and 2 mL water. Vortex and centrifuge.

-

Analysis: Extract the lower organic layer, dry over

, filter, and inject into HPLC (C18 Column, ACN:Water gradient).-

Target: Look for the N-isohexylbenzamide peak.

-

Safety & Regulatory Compliance

Hazard Classification (GHS):

-

Skin Corr.[3][4][5] 1B: Causes severe skin burns and eye damage.[5]

-

Flammable Liq. 3: Flammable liquid and vapor.

Handling Protocols:

-

Storage: Store under an inert atmosphere (Nitrogen or Argon). Amines readily absorb

from the air to form carbamate salts (white crusts), which compromises stoichiometry. -

Incompatibility: Violent reaction with strong oxidizers and acid anhydrides.

-

Regulatory Note: While CAS 5344-20-7 is a standard chemical building block, its isomer (1,3-dimethylbutylamine) is a prohibited substance in competitive sports (WADA). Ensure strict chain-of-custody documentation to prevent analytical confusion in forensic or doping control laboratories.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 219608, Isohexylamine. Retrieved from [Link][3]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier for 4-methylpentan-1-amine. Retrieved from [Link][3]

-

World Anti-Doping Agency (WADA). (2024). Prohibited List: Stimulants (S6). (Contextual reference for isomer distinction). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 4-(Pyridin-4-yl)butan-1-amine

Introduction

In the landscape of drug discovery and development, bifunctional molecules serve as versatile scaffolds for constructing complex molecular architectures. 4-(Pyridin-4-yl)butan-1-amine is one such molecule, presenting two distinct nitrogen-centered functionalities: a primary aliphatic amine and a pyridine ring. The ability to selectively functionalize one of these sites in the presence of the other is paramount for its effective use as a synthetic building block. This guide provides a comprehensive analysis of the competitive reactivity between the primary amine and the pyridine nitrogen, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals. Understanding this differential reactivity is not merely an academic exercise but a critical necessity for controlling synthetic outcomes and accelerating the development of novel chemical entities.[1][2]

The Electronic and Steric Landscape: A Tale of Two Nitrogens

The chemoselectivity of a reaction involving 4-(Pyridin-4-yl)butan-1-amine is governed by the inherent electronic and steric differences between its two nitrogen atoms.[1][2] The primary amine is characterized by an sp³-hybridized nitrogen, while the pyridine nitrogen is sp²-hybridized and part of an aromatic system.[3][4] This fundamental difference in hybridization is the primary determinant of their respective basicity and nucleophilicity.[4][5][6]

-

Basicity (pKa): The lone pair of electrons on the sp³-hybridized nitrogen of the primary amine is more localized and available for protonation.[4] In contrast, the lone pair on the sp²-hybridized pyridine nitrogen resides in an orbital with greater s-character, holding the electrons closer to the nucleus and making them less available.[5][6] Consequently, aliphatic amines are significantly stronger bases than pyridine.[3][4] Simple alkyl amines typically have conjugate acid pKa values in the range of 9.5-11.0, whereas the pKa of the pyridinium ion is approximately 5.2.[5][6]

-

Nucleophilicity: Nucleophilicity largely parallels basicity in this context. The more available lone pair and higher electron density on the primary amine make it a much stronger nucleophile than the pyridine nitrogen.[3] The electron-donating effect of the butyl chain further enhances the nucleophilicity of the primary amine.[7] The pyridine nitrogen's lone pair is less nucleophilic due to its involvement in the aromatic system and the electron-withdrawing nature of the sp² hybridization.[3]

-

Steric Hindrance: The primary amine at the terminus of a flexible butyl chain is sterically unencumbered and readily accessible to incoming electrophiles. The pyridine nitrogen, embedded within the aromatic ring, presents a more sterically hindered environment.

These core differences are summarized in the table below:

| Feature | Primary Amine (-NH₂) | Pyridine Nitrogen | Rationale |

| Hybridization | sp³ | sp² | Aliphatic vs. Aromatic Ring Structure[3][4] |

| Relative Basicity | Stronger | Weaker | Greater p-character orbital holds lone pair less tightly.[4][5] |

| Approx. pKa (Conj. Acid) | ~10.5 | ~5.2 | Data for analogous simple amines and pyridine.[5][6] |

| Relative Nucleophilicity | Stronger | Weaker | More accessible and available lone pair.[3][7] |

| Steric Accessibility | High | Moderate | Terminal position on a flexible chain vs. embedded in a ring. |

Competitive Reactivity Profiles: A Head-to-Head Analysis

The significant disparity in nucleophilicity between the two nitrogen centers dictates the outcome of most reactions, allowing for a high degree of chemoselectivity.

Acylation and Sulfonylation: High Selectivity for the Primary Amine

Reactions with highly reactive electrophiles like acid chlorides, anhydrides, and sulfonyl chlorides overwhelmingly favor the primary amine. The superior nucleophilicity of the aliphatic amine ensures it outcompetes the pyridine nitrogen in attacking the electrophilic center.

This selectivity is the foundation of many synthetic strategies. The reaction is typically rapid and can be carried out under standard conditions, often using a non-nucleophilic base like triethylamine (TEA) or pyridine itself to scavenge the HCl byproduct.[8]

Caption: Workflow for the selective acylation of the primary amine.

Alkylation: A More Nuanced Competition

While the primary amine is also the more reactive site for alkylation with alkyl halides (an Sₙ2 reaction), the situation is more complex. The pyridine nitrogen, although a weaker nucleophile, can still undergo alkylation to form a quaternary pyridinium salt.[3]

Selectivity in alkylation can often be controlled by reaction conditions:

-

Stoichiometry: Using one equivalent of the alkylating agent will favor mono-alkylation of the more reactive primary amine.

-

Reaction Temperature: Lower temperatures generally favor the kinetically preferred reaction at the primary amine.

-

Over-alkylation: The primary amine can be further alkylated to form secondary and tertiary amines. The pyridinium salt, once formed, is stable.

For definitive selectivity, especially when aiming to alkylate the pyridine ring, a protecting group strategy is the most robust approach.

Reactions with Carbonyls: Imine Formation

The reaction of 4-(Pyridin-4-yl)butan-1-amine with aldehydes and ketones leads to the formation of an imine (Schiff base). This reaction is highly chemoselective for the primary amine, as the pyridine nitrogen is not nucleophilic enough to initiate this transformation under typical conditions.

Lewis Acid Coordination

The pyridine nitrogen, with its sp² lone pair, is an effective Lewis base and can coordinate to metal centers and other Lewis acids. This property can be exploited in catalysis or to alter the reactivity of the pyridine ring itself. The primary amine can also coordinate, but the pyridine interaction is often favored in specific contexts, such as in the formation of certain organometallic complexes.

Strategies for Selective Functionalization

Achieving the desired synthetic outcome requires a clear strategy, which can either leverage the inherent reactivity differences or employ protecting groups to direct the reaction.

Caption: Decision workflow for selective functionalization.

Exploiting Inherent Selectivity

For acylation, sulfonylation, and imine formation, no special precautions are typically needed. The primary amine's superior nucleophilicity ensures a clean, selective reaction.

Protecting Group Strategies: The Key to Versatility

To functionalize the pyridine ring or to perform reactions on the primary amine that might be complicated by the pyridine's presence (e.g., certain oxidations), a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine.[9][10]

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O).[10] This reaction is highly selective for the primary amine over the pyridine nitrogen.[11] Once the amine is protected as a stable carbamate, the pyridine nitrogen becomes the most reactive site for subsequent transformations. The Boc group is robust to many reaction conditions but can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).

Experimental Protocols

The following protocols are provided as self-validating, field-tested methodologies for the selective functionalization of 4-(Pyridin-4-yl)butan-1-amine.

Protocol 1: Selective N-Boc Protection of the Primary Amine

This protocol details the chemoselective protection of the primary amine, leaving the pyridine ring untouched and available for further functionalization.[10]

Materials:

-

4-(Pyridin-4-yl)butan-1-amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Pyridin-4-yl)butan-1-amine (1.0 equiv) and triethylamine (1.5 equiv) in DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of Boc₂O (1.1 equiv) in DCM dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by column chromatography on silica gel.

Protocol 2: Selective N-Acetylation of the Primary Amine

This protocol demonstrates the highly selective acylation of the primary amine.

Materials:

-

4-(Pyridin-4-yl)butan-1-amine (1.0 equiv)

-

Acetyl chloride (1.1 equiv) or Acetic Anhydride (1.1 equiv)

-

Pyridine or Triethylamine (TEA) (2.0 equiv)

-

Dichloromethane (DCM)

-

1 M aqueous HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Setup: Dissolve 4-(Pyridin-4-yl)butan-1-amine (1.0 equiv) in DCM and add the base (Pyridine or TEA, 2.0 equiv). Cool the mixture to 0 °C.

-

Reagent Addition: Add acetyl chloride (1.1 equiv) dropwise to the stirred solution. A precipitate of the amine hydrochloride salt may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Workup: Wash the reaction mixture with water. To remove excess base, wash with 1 M HCl. Then, wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude amide.

-

Purification: Recrystallize or purify by column chromatography if necessary.

Conclusion

The reactivity of 4-(Pyridin-4-yl)butan-1-amine is dominated by the superior nucleophilicity of its primary aliphatic amine. This inherent property allows for highly chemoselective acylations, sulfonylations, and condensations with carbonyls directly on the amine without interference from the pyridine ring. For reactions targeting the less reactive pyridine nitrogen, a robust protecting group strategy, most commonly involving Boc protection of the amine, is the method of choice. By understanding these fundamental principles and applying the detailed protocols herein, researchers can confidently and precisely manipulate this versatile building block to advance their synthetic campaigns in drug discovery and beyond.

References

- Vertex AI Search. (2025).

- Chemistry Stack Exchange. (2019). Comparing basic strength order of amines.

- Quora. (2021). Is pyridine less basic in comparison to aliphatic amines, whereas it is more basic than aniline and pyrrole?

- Journal of Nuclear Medicine.

- Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds.

- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.

- NCERT. Amines.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Baran, P. S., et al. (2021).

- ACS Publications. (2010). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters.

- ChemScene. 4-(Pyridin-4-yl)butan-1-amine.

- Baran, P. S. (2012). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research.

- Open Access LMU.

- ACS Publications. (2012). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research.

- Hong, S., et al. (2025).

- ResearchGate. Scheme 1.

- ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.

- MSU chemistry. Amine Reactivity.

- ACS Publications. (2019).

- Chemical Communications (RSC Publishing).

- Sigma-Aldrich.

- IBS Publications Repository. (2019).

- Taylor & Francis. (2021). Chemoselectivity – Knowledge and References.

- Baran, P. S., et al. (2021).

- Scribd. Chemoselectivity and Regioselectivity.pdf.

- YouTube. (2022).

- MDPI. Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins.

- BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines.

- Tokyo Chemical Industry Co., Ltd. 4-(Pyridin-4-yl)aniline.

- LookChem. 4-(Pyridin-2-yl)butan-1-amine.

- PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone.

- CymitQuimica. 4-(Pyridin-4-yl)butan-1-amine dihydrochloride.

Sources

- 1. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biosynce.com [biosynce.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ncert.nic.in [ncert.nic.in]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Whitepaper: Pharmacological Potential of 4-(Pyridin-4-yl)butan-1-amine Scaffolds

Executive Summary

The 4-(pyridin-4-yl)butan-1-amine moiety represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Its structural utility is derived from its ability to bridge two distinct chemical environments: the aromatic, hydrogen-bond-accepting pyridine ring and the basic, positively charged primary amine, separated by a flexible hydrophobic butyl linker.[1]

This guide analyzes the biological activity of this scaffold, specifically focusing on its critical role in Rho-associated protein kinase (ROCK) inhibition and Histamine H3 receptor antagonism .[1] It provides researchers with actionable synthesis protocols, structure-activity relationship (SAR) logic, and validated assay methodologies.[1]

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis[1]

The biological versatility of 4-(pyridin-4-yl)butan-1-amine stems from its tripartite structure. Understanding this is prerequisite to rational drug design.

The Tripartite Pharmacophore[1]

-

The Pyridine Head (Hinge Binder): In kinase targets (like ROCK), the pyridine nitrogen acts as a critical Hydrogen Bond Acceptor (HBA), typically interacting with the backbone amide of the ATP-binding hinge region (e.g., Met156 in ROCK1).[1]

-

The Butyl Linker (Spacer): The four-carbon chain allows the molecule to span the "gatekeeper" residues of enzymes or the transmembrane depth of GPCRs.[1] It provides entropic flexibility and hydrophobic van der Waals contacts.[1]

-

The Primary Amine (Ionic Anchor): At physiological pH, the terminal amine is protonated (

).[1] This allows for strong ionic bonding with Aspartate or Glutamate residues often found at the solvent interface of binding pockets.[1]

Visualization of the Pharmacophore Logic

Figure 1: Pharmacophore dissection showing the dual-targeting capability of the scaffold.[1]

Part 2: Primary Therapeutic Targets

Rho-Associated Kinase (ROCK) Inhibition

Derivatives of 4-(pyridin-4-yl)butan-1-amine are structural homologs to Fasudil and Y-27632 , the gold standards of ROCK inhibition.[1]

-

Mechanism: The pyridine ring occupies the ATP adenine-binding pocket.[1] The butyl-amine tail extends out toward the solvent front, mimicking the lysine side chain of ATP, stabilizing the inactive conformation of the kinase.[1]

-

Therapeutic Application: Vasodilation (treatment of cerebral vasospasm), glaucoma (reducing intraocular pressure), and axon regeneration in spinal cord injury.[1]

Histamine H3 Receptor Antagonism

The H3 receptor is a presynaptic GPCR that regulates the release of histamine, acetylcholine, and dopamine.[1][2]

-

Mechanism: The basic amine of the butylamine chain forms a critical salt bridge with Asp3.32 in the third transmembrane domain of the receptor.[1] The pyridine ring engages in

- -

Therapeutic Application: Cognitive enhancement (Alzheimer’s, ADHD), narcolepsy, and obesity.[1]

Part 3: Synthesis & Derivatization Strategies

To utilize this scaffold, one must first synthesize it with high purity.[1] Below is a field-validated protocol for synthesizing the core amine from a nitrile precursor.

Protocol: Catalytic Hydrogenation of 4-(Pyridin-4-yl)butanenitrile

Objective: Convert the nitrile group to a primary amine without reducing the pyridine ring.[1]

Reagents:

-

Substrate: 4-(Pyridin-4-yl)butanenitrile[1]

-

Catalyst: Raney Nickel (active slurry)[1]

-

Solvent: Methanolic Ammonia (7N NH3 in MeOH)[1]

-

Hydrogen Source: H2 gas (balloon or Parr shaker)[1]

Step-by-Step Methodology:

-

Preparation: In a high-pressure reaction vessel, dissolve 1.0 eq of 4-(Pyridin-4-yl)butanenitrile in 7N methanolic ammonia (concentration ~0.2 M).

-

Why: Ammonia suppresses the formation of secondary amines (dimerization) during reduction.[1]

-

-

Catalyst Addition: Carefully add Raney Nickel (10-20% w/w) under an argon blanket.[1]

-

Hydrogenation: Purge the vessel with

three times. Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12 hours. -

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]

-

Purification: Concentrate the filtrate in vacuo. The residue is often a clean oil.[1] If necessary, purify via Kugelrohr distillation or forming the HCl salt (add 4M HCl in dioxane, filter precipitate).[1]

Part 4: Validated Experimental Protocols (Bioassays)

Once synthesized, the biological activity must be quantified.[1]

ROCK1/2 Kinase Inhibition Assay (FRET-Based)

Principle: This assay measures the inhibition of ROCK-mediated phosphorylation of a peptide substrate using Fluorescence Resonance Energy Transfer (FRET).[1]

Reagents:

-

Recombinant human ROCK1 or ROCK2.[1]

-

Substrate: Long S6 Kinase substrate peptide labeled with ULight™ (Acceptor).[1]

-

Europium-anti-phospho-substrate antibody (Donor).[1]

-

ATP (at

, typically 10 µM).[1]

Workflow Visualization:

Figure 2: Step-by-step workflow for the Time-Resolved FRET kinase assay.

Data Analysis:

-

Calculate the ratio of emission (665 nm / 615 nm).[1]

-

Plot % Inhibition vs. Log[Concentration].

-

Fit data to a sigmoidal dose-response curve (variable slope) to determine

.[1]

Histamine H3 Receptor Binding Assay (Radioligand)

Objective: Determine the binding affinity (

-

Membrane Prep: Use HEK-293 cells stably expressing human H3 receptor.[1]

-

Ligand:

-N- -

Incubation: Mix membranes (20 µg protein), radioligand (1 nM), and test compound (10 concentrations) in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM

). -

Equilibrium: Incubate for 60 mins at 25°C.

-

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).[1]

-

Count: Liquid scintillation counting.

Part 5: Biological Activity Data Summary[1]

The following table summarizes typical activity ranges for derivatives containing this scaffold, based on literature precedents for similar pharmacophores (e.g., Y-27632 analogs).

| Target | Activity Metric | Typical Range (Potent Derivatives) | Mechanism of Action |

| ROCK1 | 10 nM - 500 nM | ATP-competitive inhibitor (Type I) | |

| ROCK2 | 10 nM - 500 nM | ATP-competitive inhibitor (Type I) | |

| Histamine H3 | 1 nM - 100 nM | Competitive Antagonist / Inverse Agonist | |

| PKA | > 10 µM | Ideally inactive (Selectivity window > 100x) | |

| CYP450 | % Inhibition | Varies | Pyridine ring can cause CYP inhibition (Liability) |

References

-

Liao, C., et al. (2012).[1] "Design and synthesis of novel Rho kinase inhibitors." Journal of Medicinal Chemistry.

-

Ishizaki, T., et al. (2000).[1] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase."[1] Molecular Pharmacology.

-

Gemkow, M. J., et al. (2009).[1] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][2][3] Drug Discovery Today.

-

Doe, C., et al. (2007).[1] "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities."[1] Journal of Pharmacology and Experimental Therapeutics.

-

Berlin, M., et al. (2011).[1] "7-Azaindole-based Rho kinase inhibitors: Optimization of the 4-position." Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Application Notes & Protocols: 4-(Pyridin-4-yl)butan-1-amine as a Versatile Ligand in Coordination Chemistry

Introduction: Unveiling the Potential of a Bifunctional Linker

In the landscape of coordination chemistry and materials science, the rational design of organic ligands is paramount to achieving novel structures and functionalities. 4-(Pyridin-4-yl)butan-1-amine emerges as a ligand of significant interest due to its intrinsic bifunctionality and structural flexibility. It features two key coordinating moieties: a pyridyl nitrogen atom, a classic Lewis base adept at coordinating to a vast array of metal ions, and a terminal primary amine group, which can also participate in coordination or, more significantly, act as a powerful hydrogen-bond donor.[1][2]

The flexible four-carbon (butyl) spacer separating these two functional groups imparts conformational freedom. This non-rigidity is a critical design element, allowing the ligand to adopt various orientations to accommodate the geometric preferences of different metal centers, leading to the formation of diverse and complex architectures, from discrete molecules to one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs).[3][4] This guide provides an in-depth exploration of 4-(Pyridin-4-yl)butan-1-amine, detailing its synthesis, coordination principles, and comprehensive protocols for the synthesis and characterization of its metal complexes.

Section 1: Ligand Synthesis Protocol

A reliable supply of the pure ligand is the foundation of any successful coordination chemistry endeavor. The synthesis of 4-(Pyridin-4-yl)butan-1-amine can be efficiently achieved via the catalytic hydrogenation of 4-pyridinebutanenitrile.

Protocol 1.1: Synthesis of 4-(Pyridin-4-yl)butan-1-amine

Causality and Experimental Insight: This procedure utilizes Raney Cobalt as a heterogeneous catalyst for the reduction of the nitrile group to a primary amine. The reaction is performed under high hydrogen pressure and elevated temperature to ensure efficient conversion. Triethylamine is added as a base to prevent the potential side reaction of the newly formed amine with the catalyst or other intermediates. Ethanol is an excellent solvent for this hydrogenation, as it solubilizes the starting material and is relatively inert under these conditions.[5]

Materials:

-

4-Pyridinebutanenitrile (30.0 g)

-

Ethanol (200 mL)

-

Triethylamine (7.5 mL)

-

Raney Cobalt (7.5 g, catalyst)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, combine 4-pyridinebutanenitrile (30.0 g), ethanol (200 mL), and triethylamine (7.5 mL).

-

Catalyst Addition: Carefully add Raney Cobalt (7.5 g) to the solution. Safety Note: Raney Cobalt is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a slurry.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to approximately 1200 psi.

-

Reaction Conditions: Heat the reactor to 100°C while stirring vigorously. Maintain these conditions, monitoring the hydrogen uptake until it ceases, indicating reaction completion.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Cobalt catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by vacuum distillation (e.g., at 0.15 mm Hg, boiling point 95-98°C) to yield pure 4-(pyridin-4-yl)butan-1-amine.[5] The product can be further characterized as its hydrochloride salt if desired.[5]

Section 2: Principles of Coordination and Rationale for Complex Synthesis

The utility of 4-(Pyridin-4-yl)butan-1-amine lies in its ability to bridge metal centers, forming extended networks. The pyridyl nitrogen is the primary coordination site, while the amine group and flexible chain play crucial roles in dictating the final supramolecular assembly through secondary coordination and hydrogen bonding.

Key Experimental Considerations:

-

Choice of Metal Salt: The metal ion's intrinsic properties (charge, size, preferred coordination geometry) are primary determinants of the final structure. For instance, Cd(II) or Zn(II) often favor tetrahedral geometries, while Ni(II) or Cu(II) typically form octahedral or square planar complexes.[2][6] The counter-anion (e.g., NO₃⁻, SO₄²⁻, ClO₄⁻) is also critical; it can be a non-coordinating "spectator" ion or be incorporated into the final framework.

-

Solvent System: Solvothermal or hydrothermal synthesis—reactions in sealed vessels at temperatures above the solvent's boiling point—is the most common method for preparing coordination polymers and MOFs.[7] The polarity and coordinating ability of the solvent (e.g., DMF, ethanol, water) can influence crystal growth and even the final topology of the network.[8]

-

Stoichiometry and Modulators: The metal-to-ligand ratio is a straightforward parameter to vary. Additionally, "modulators" or competing ligands (e.g., carboxylic acids) can be introduced to control the dimensionality and connectivity of the resulting framework, leading to mixed-ligand MOFs.[9][10]

Diagram 1: Ligand Coordination Modes

Caption: Potential coordination modes of 4-(pyridin-4-yl)butan-1-amine.

Section 3: General Protocol for Solvothermal Synthesis of a Coordination Polymer

This protocol outlines a general procedure for synthesizing a coordination polymer using 4-(Pyridin-4-yl)butan-1-amine and a transition metal salt. Researchers should optimize parameters such as temperature, reaction time, and solvent ratios for their specific metal-ligand system.

Protocol 3.1: Solvothermal Synthesis

Causality and Experimental Insight: The solvothermal method uses elevated temperature and pressure to increase the solubility of reactants and promote the slow crystallization of the product, which is essential for obtaining high-quality single crystals suitable for X-ray diffraction.[7] A mixture of solvents like DMF and ethanol is often used to balance the solubility of both the organic ligand and the inorganic metal salt.

Materials:

-

4-(Pyridin-4-yl)butan-1-amine (e.g., 0.1 mmol, 15.0 mg)

-

Metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.05 mmol, 14.9 mg)

-

N,N-Dimethylformamide (DMF, 3 mL)

-

Ethanol (3 mL)

-

Small glass vials (e.g., 10 mL) or Teflon-lined autoclave

Procedure:

-

Ligand Solution: Dissolve 4-(Pyridin-4-yl)butan-1-amine in 3 mL of ethanol in a glass vial.

-

Metal Salt Solution: In a separate vial, dissolve the metal salt in 3 mL of DMF.

-

Mixing: Carefully layer the lighter ethanol solution on top of the denser DMF solution. Alternatively, for microcrystalline powder, combine the two solutions and briefly sonicate to ensure homogeneity.

-

Reaction: Seal the vial tightly with a Teflon-lined cap. Place the vial in a programmable oven.

-

Heating Profile: Heat the oven to a set temperature (e.g., 100-150°C) over several hours. Hold at this temperature for 24-72 hours.

-

Cooling: Allow the oven to cool slowly to room temperature over 24-48 hours. Slow cooling is critical for the formation of well-defined crystals.

-

Isolation: After cooling, crystals should be visible in the vial. Carefully decant the mother liquor.

-

Washing: Wash the crystals several times with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials.[8]

-

Drying: Dry the crystals under vacuum or in a desiccator.

Diagram 2: Experimental Workflow for Solvothermal Synthesis

Caption: General workflow for solvothermal synthesis of coordination polymers.

Section 4: Characterization of Coordination Complexes

A multi-technique approach is essential to unambiguously determine the structure, purity, and properties of the synthesized material.

Protocol 4.1: Standard Characterization Workflow

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise atomic arrangement, including bond lengths, bond angles, and the overall crystal packing and network topology.[11] It confirms the coordination mode of the ligand and the geometry of the metal center.

-

Powder X-ray Diffraction (PXRD): While SC-XRD analyzes a single crystal, PXRD is performed on the bulk crystalline powder. Comparing the experimental PXRD pattern to one simulated from the SC-XRD data validates the phase purity of the bulk sample.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Coordination of the pyridyl nitrogen to a metal center typically results in a shift of the C=N stretching vibrations to higher wavenumbers. Changes in the N-H stretching region of the amine can also indicate its involvement in coordination or hydrogen bonding.[2]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the framework and to quantify the amount of coordinated or guest solvent molecules, which are lost upon heating.

-

Elemental Analysis (CHN): Provides the experimental weight percentages of carbon, hydrogen, and nitrogen. These values are compared to the calculated theoretical values based on the chemical formula determined by SC-XRD to further confirm the composition and purity of the synthesized complex.

| Analytical Technique | Purpose | Hypothetical Observation for a Zn(II) Complex |

| SC-XRD | Determine 3D atomic structure | Zn(II) center is tetrahedrally coordinated by two pyridyl-N atoms from two ligands and two anions. |

| PXRD | Confirm bulk phase purity | Experimental pattern matches the pattern simulated from the single-crystal data. |

| FT-IR (cm⁻¹) | Confirm ligand coordination | Pyridine ring C=N stretch shifts from ~1595 cm⁻¹ in free ligand to ~1610 cm⁻¹ in the complex. |

| TGA | Assess thermal stability & solvent content | A weight loss step between 100-200°C corresponding to guest solvent, followed by framework decomposition above 350°C. |

| Elemental Analysis | Verify elemental composition | Experimental %C, %H, %N values are within ±0.4% of the calculated values. |

Section 5: Applications and Future Outlook

The unique structural features of 4-(Pyridin-4-yl)butan-1-amine make its coordination complexes candidates for several advanced applications. The presence of the amine group, which can be protonated or remain as a hydrogen-bond donor, opens possibilities for creating materials with pH-responsive properties or selective adsorption capabilities. Potential areas of application include:

-

Gas Sorption and Separation: The flexible nature of the frameworks could lead to materials that exhibit selective uptake of gases like CO₂.

-

Catalysis: Pyridine-containing ligands are widely used in catalysis.[12] MOFs constructed from this ligand could serve as heterogeneous catalysts, with the metal nodes as active sites.

-

-

Drug Development & Delivery: The amine functionality offers a site for post-synthetic modification or for interaction with biological molecules, a valuable feature in the design of drug delivery systems.[1]

-

The continued exploration of this versatile ligand with different metal ions, co-ligands, and synthetic conditions promises to yield a rich variety of new materials with tailored structures and functions.

References

-

PrepChem. Synthesis of 4-pyridinebutanamine. Available from: [Link]

-

University of Galway Research Repository. Synthesis and characterization of new metal-organic frameworks by the use of 2-Pyridyl oximes or alcohols in combination with poly-carboxylic ligands. (2022-01-27). Available from: [Link]

-

Dalton Transactions (RSC Publishing). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Available from: [Link]

-

JoVE. Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. (2022-08-18). Available from: [Link]

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023-10-04). Available from: [Link]

- Google Patents. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.

-

ResearchGate. Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. (2024-11-07). Available from: [Link]

-

PMC. Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand. Available from: [Link]

-

PMC. Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications. (2022-11-02). Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

PubMed Central. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013-10-05). Available from: [Link]

-

PubChem. 4-(pyridin-4-yl)butan-1-amine dihydrochloride. Available from: [Link]

-

ACS Publications. Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Available from: [Link]

-

ResearchGate. Crystal structure of tris(4-(pyridin-4-yl)phenyl)amine, dihydrate, (C33H24N4)·2(H2O), C33H28N4O2. Available from: [Link]

-

ResearchGate. Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines. (2025-08-05). Available from: [Link]

-

ResearchGate. Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. Available from: [Link]

Sources

- 1. Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. ossila.com [ossila.com]

- 8. m.youtube.com [m.youtube.com]

- 9. DSpace [researchrepository.universityofgalway.ie]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Reductive Amination Protocols for 4-(Pyridin-4-yl)butan-1-amine

Introduction & Molecule Profile[1]

4-(Pyridin-4-yl)butan-1-amine (CAS: 62174-83-8) is a critical building block in medicinal chemistry, often serving as a flexible "linker" moiety that connects a polar pyridine headgroup to a core pharmacophore.[1] Its structure features a primary aliphatic amine separated from a pyridine ring by a four-carbon tether.[1]

While reductive amination is a ubiquitous transformation, this specific substrate presents unique challenges due to its dual-basic nature (primary amine pKa ~10.6, pyridine pKa ~5.2) and the potential for catalyst poisoning or ring reduction during hydrogenation.[1]

This guide provides three field-validated protocols to couple this amine with aldehydes and ketones, prioritizing chemoselectivity and yield.

Physicochemical Profile

| Property | Value | Implication for Synthesis |

| Molecular Weight | 150.22 g/mol | -- |

| Primary Amine pKa | ~10.6 | Highly nucleophilic; requires pH adjustment to ~5-6 for optimal imine formation without stalling.[2][1][3] |

| Pyridine pKa | ~5.2 | Remains largely unprotonated in weak acids (AcOH), but may coordinate to metal catalysts (Pd, Pt).[2] |

| Solubility | Polar Organic | Soluble in MeOH, DCM, DCE.[2] Less soluble in non-polar ethers.[1] |

Strategic Considerations

Successful reductive amination relies on the formation of an imine (or hemiaminal) intermediate, followed by irreversible reduction.[4] The choice of reducing agent dictates the success of the reaction, particularly in preventing dialkylation (over-reaction) and ensuring chemoselectivity (leaving the pyridine ring intact).

Mechanistic Pathway

The reaction proceeds through an equilibrium-driven imine formation followed by an irreversible hydride transfer.[1]

Figure 1: General mechanism of reductive amination. The rate-determining step is often the reduction of the iminium ion.

Protocol A: The "Gold Standard" (STAB)

Best For: Aldehydes, reactive ketones, and preventing over-alkylation. Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃].[1][5][6][7]

STAB is the preferred reagent because it is mild and sterically bulky. Unlike Sodium Cyanoborohydride (NaBH₃CN), it is non-toxic and does not require strict pH monitoring. Crucially, STAB reduces aldehydes/ketones very slowly but reduces imines rapidly, allowing for "one-pot" procedures.[1]

Materials

-

Aldehyde/Ketone (1.0 - 1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

-

Catalyst: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Procedure

-

Preparation: In a dry reaction vial, dissolve 4-(Pyridin-4-yl)butan-1-amine (1.0 mmol, 150 mg) in DCE (5 mL).

-

Note: DCE is preferred over DCM for its slightly higher boiling point and better solubilization of the borohydride.

-

-

Carbonyl Addition: Add the aldehyde or ketone (1.0 mmol).

-

Acidification: Add Glacial Acetic Acid (1-2 equiv).

-

Why? This buffers the solution to pH ~5, accelerating imine formation without fully protonating the pyridine ring.

-

-

Reductant Addition: Add STAB (1.5 mmol, 318 mg) in a single portion.

-

Observation: Mild effervescence may occur.[1]

-

-

Reaction: Stir at room temperature under nitrogen.

-

Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir for 15 minutes to neutralize the acid and destroy excess hydride.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Hard-to-Reduce" (Ti(OiPr)₄)

Best For: Sterically hindered ketones or electron-rich carbonyls that fail with STAB.[1] Reagent: Titanium(IV) Isopropoxide + NaBH₄.[1][10][12][14]

Titanium isopropoxide acts as a Lewis acid to activate the carbonyl and, critically, as a water scavenger , driving the equilibrium toward the imine.[14]

Materials

-

Ketone (1.0 - 1.2 equiv)[1]

-

Titanium(IV) Isopropoxide (neat, 1.2 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

-

Solvent: Absolute Ethanol or THF

Step-by-Step Procedure

-

Imine Formation: In a dry flask under Argon, mix the amine (1.0 mmol) and ketone (1.0 mmol).

-

Titanium Addition: Add Ti(OiPr)₄ (1.2 mmol, ~355 µL) dropwise.

-

Note: The mixture may become viscous.[1] If stirring is difficult, add minimal dry THF (1-2 mL).

-

-

Incubation: Stir at room temperature for 6–12 hours.

-

Reduction: Dilute with absolute Ethanol (5 mL). Carefully add NaBH₄ (1.5 mmol, 57 mg).[1]

-

Caution: Exothermic reaction with gas evolution.[1]

-

-

Quench (Critical): Add water (1 mL) dropwise. A heavy white precipitate (TiO₂) will form.[1]

-

Filtration: Filter the suspension through a Celite pad to remove titanium salts.[1] Wash the pad with EtOAc.[1]

-

Purification: Concentrate the filtrate and purify via flash chromatography.

Protocol C: Catalytic Hydrogenation (Industrial)

Best For: Large-scale synthesis where boron waste is prohibitive.[1] Risk: Reduction of the pyridine ring to piperidine.

Chemoselectivity Warning

Pyridine rings can be reduced to piperidines under high pressure or with active catalysts (PtO₂, Rh).[1] To preserve the pyridine ring, use Palladium on Carbon (Pd/C) under mild conditions.

Procedure

-

Mix: Combine amine (1.0 equiv) and aldehyde (1.0 equiv) in Methanol.

-

Catalyst: Add 10 wt% Pd/C (5-10% loading).

-

Atmosphere: Hydrogenate at 1 atm (balloon) or mild pressure (30 psi).

-

Time: Monitor closely by LCMS. Stop immediately upon consumption of imine to prevent over-reduction.[1]

Analytical Validation

When characterizing the product, look for these specific signals to confirm the structure and rule out side reactions.

| Technique | Signal | Interpretation |

| 1H NMR | Triplet at ~2.6 - 2.8 ppm | The methylene group adjacent to the secondary amine (–CH₂–NH–).[2][1] |

| 1H NMR | Doublets at ~8.4 ppm & ~7.1 ppm | Characteristic AA'BB' system of the 4-substituted pyridine ring.[2][1] If these shift significantly upfield (to ~3-4 ppm), you have reduced the pyridine ring. |

| LCMS | M+1 = [Expected Mass] | Confirm mono-alkylation.[2][1] |

| LCMS | M+1 = [Mass + Alkyl] | Indicates dialkylation (impurity).[2][1] |

Decision Tree & Troubleshooting

Use this logic flow to select the correct protocol for your specific substrate.

Figure 2: Experimental decision matrix for 4-(Pyridin-4-yl)butan-1-amine couplings.

Troubleshooting Common Issues

| Issue | Probable Cause | Solution |

| Low Conversion | Wet solvents or old STAB reagent.[2][1] | STAB degrades with moisture.[2][1] Use fresh reagent and anhydrous DCE.[1] |

| Dialkylation | Primary amine is too nucleophilic; Aldehyde in excess.[2][1] | Add the aldehyde slowly to the amine/STAB mixture.[2] Ensure amine is in slight excess (1.1 equiv).[1] |

| Pyridine Reduction | Hydrogenation catalyst too active.[2][1] | Switch from H₂/Pd to Method A (STAB). |

| No Reaction (Ketones) | Imine formation equilibrium is unfavorable.[2][1] | Switch to Method B (Ti(OiPr)₄) to force water removal.[2][1] |

References

-

Abdel-Magid, A. F., et al. (1996).[1][4][6][9][16] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

- Context: The foundational text for STAB protocols, establishing chemoselectivity and solvent effects.

-

Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[12] Journal of the Chemical Society, Perkin Transactions 1.

- Context: Defines the titanium-medi

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry.

-

Context: Early validation of Lewis Acid additives in reductive amination.[1]

-

-

PubChem Compound Summary. "4-(Pyridin-4-yl)butan-1-amine."[1][8]

Sources

- 1. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. PubChemLite - 4-(pyridin-4-yl)butan-1-amine dihydrochloride (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

- 11. sciencemadness.org [sciencemadness.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. designer-drug.com [designer-drug.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Strategic Functionalization of Polymers with 4-(Pyridin-4-yl)butan-1-amine

Introduction & Strategic Analysis

Functionalizing polymers with 4-(Pyridin-4-yl)butan-1-amine introduces a pH-responsive heterocyclic moiety capable of metal coordination, hydrogen bonding, and π-π stacking. Unlike short-chain pyridines (e.g., aminopyridine), the butyl spacer (

Chemical Logic of the Conjugation

The molecule contains two nitrogen species with distinct pKa values:

-

Primary Amine (Aliphatic):

. Highly nucleophilic. This is your conjugation handle. -

Pyridine Nitrogen (Aromatic):

. Less nucleophilic. This is your functional payload.

The Engineering Challenge: The goal is to selectively react the primary amine with the polymer without protonating it (which kills nucleophilicity) while preventing the pyridine nitrogen from interfering. This guide presents two self-validating protocols to achieve this specificity.

Decision Framework: Selecting the Route

Before beginning, select the protocol based on your base polymer's reactive group.

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway.

Protocol 1: Carbodiimide-Mediated Amide Coupling

Best for: Carboxylated biodegradable polymers (PLGA-COOH, PLA-COOH) or hydrogels (Alginate, Hyaluronic Acid).

The Mechanism

We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid, stabilized by NHS (N-hydroxysuccinimide). This forms a semi-stable NHS-ester intermediate that reacts specifically with the primary amine of the pyridine linker.

Materials

-

Polymer: PLGA-COOH (or similar)

-

Ligand: 4-(Pyridin-4-yl)butan-1-amine[1]

-

Activators: EDC.HCl and NHS

-

Solvent: Anhydrous DMSO or DMF (for hydrophobic polymers); MES Buffer pH 6.0 (for hydrophilic).

-

Base: Diisopropylethylamine (DIPEA) – Crucial for organic solvent reactions to keep the amine deprotonated.

Step-by-Step Methodology

Step 1: Activation (The "Zero-Length" Crosslink)

-

Dissolve the polymer in the chosen solvent (e.g., 5 mL DMSO for 100 mg polymer).

-

Add EDC (10 molar equivalents relative to -COOH groups) and NHS (10 molar equivalents).

-

Critical Check: If using aqueous buffer, ensure pH is 5.0–6.[2]0. If using DMSO, the reaction proceeds without pH adjustment.

-

Stir for 30 minutes at room temperature.

-

Why? This time allows the unstable O-acylisourea to convert to the hydrolysis-resistant NHS-ester.

-

Step 2: Conjugation

-

Dissolve 4-(Pyridin-4-yl)butan-1-amine (5 molar equivalents) in a minimal volume of solvent.

-

pH Adjustment (Critical):

-

Organic: Add DIPEA (2 equivalents relative to the amine) to neutralize the amine salt.

-

Aqueous: Adjust buffer pH to 7.2–7.5 immediately before addition.[2]

-

-

Add the amine solution dropwise to the activated polymer.

-

React for 12–24 hours at room temperature under inert atmosphere (

).

Step 3: Purification

-

Dialysis: Transfer mixture to a dialysis bag (MWCO 3.5 kDa). Dialyze against distilled water (pH 5.0) for 24 hours, then neutral water for 24 hours.

-

Note: The initial acidic dialysis helps remove unreacted free pyridine amines by keeping them protonated and soluble.

-

-

Lyophilization: Freeze-dry the purified solution to obtain the white/off-white solid product.

Protocol 2: Anhydride Ring Opening (The "Grafting To" Approach)

Best for: High-density functionalization of Poly(styrene-co-maleic anhydride) (SMA) or Poly(isobutylene-alt-maleic anhydride).

The Mechanism

The primary amine performs a nucleophilic attack on the succinic anhydride ring. This opens the ring, forming an amide bond (linking the pyridine) and a free carboxylic acid neighbor. No catalyst is required.

Step-by-Step Methodology

Step 1: Solubilization

-

Dissolve dried SMA copolymer in anhydrous Acetone or THF (10% w/v).

-

Ensure the solution is clear.[3] Turbidity indicates moisture, which will hydrolyze rings prematurely.

Step 2: The Reaction

-

Dissolve 4-(Pyridin-4-yl)butan-1-amine (0.9 equivalents relative to anhydride units) in the same solvent.

-

Expert Tip: Leaving 10% of anhydrides unreacted prevents steric crowding and solubility issues.

-

-

Add the amine solution slowly to the stirring polymer solution.

-

Observation: The reaction is often exothermic. A slight temperature rise is normal.

-

Reflux at 50°C for 6 hours or stir at room temperature for 24 hours.

Step 3: Precipitation & Wash [4]

-

Concentrate the solution by rotary evaporation.

-

Precipitate dropwise into cold Diethyl Ether or Hexane (non-solvents for the polymer but good solvents for the free amine).

-

Filter and vacuum dry at 40°C.

Quality Control & Validation Data

To ensure the protocol worked, you must validate the covalent attachment.

| Technique | What to Look For (Success Criteria) |

| 1H NMR | New Peak: Aromatic pyridine protons (AA'BB' system) at |

| FTIR | Amide Bands: Appearance of Amide I ( |

| UV-Vis | Quantification: Dissolve polymer in ethanol. Measure absorbance at |

Troubleshooting Guide

-

Issue: Polymer precipitated during reaction.

-

Cause: The functionalized polymer became amphiphilic or the isoelectric point was reached.

-

Fix: Switch to a more polar solvent (DMF) or adjust pH away from the pyridine pKa (keep pH > 6).

-

-

Issue: Low conjugation efficiency.

-

Cause: Hydrolysis of NHS-ester (Protocol 1) or Anhydride (Protocol 2) due to wet solvents.

-

Fix: Use strictly anhydrous solvents and fresh EDC/NHS.

-

Visualizing the Chemical Pathway

Figure 2: The chemical workflow for EDC/NHS conjugation. Note the pH shift required between activation and conjugation steps.[2]

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on EDC/NHS chemistry and amine conjugation).

-

Hu, G., et al. (1992).[5] Amidification of poly(styrene-co-maleic anhydride) with amines in tetrahydrofuran solution: A kinetic study. Polymer Bulletin, 29, 333–340. (Foundational kinetics for Protocol 2).

-

BroadPharm. (n.d.).[6] Protocol for Amino PEG Conjugation. (General industry standard for amine-carboxyl coupling).

-

Thermo Fisher Scientific. (n.d.). EDC/NHS Crosslinking Protocol.[2][6][7] (Detailed buffer recipes and pH considerations).

Sources

- 1. chemscene.com [chemscene.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. broadpharm.com [broadpharm.com]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

Scale-Up Synthesis of 4-(Pyridin-4-yl)butan-1-amine: An Application Note and Protocol Guide

Introduction: The Significance of 4-(Pyridin-4-yl)butan-1-amine in Drug Discovery

4-(Pyridin-4-yl)butan-1-amine is a key building block in modern medicinal chemistry and pharmaceutical development. Its structure, featuring a pyridine ring separated from a primary amine by a flexible butyl chain, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the primary amine serves as a crucial handle for further functionalization, enabling the construction of complex molecular architectures necessary for therapeutic efficacy. This guide provides a comprehensive overview of a robust and scalable two-step synthesis of 4-(Pyridin-4-yl)butan-1-amine, designed for researchers and professionals in drug development.

Strategic Approach to Synthesis

The synthesis of 4-(Pyridin-4-yl)butan-1-amine is most effectively approached in two main stages: first, the synthesis of the nitrile precursor, 4-(pyridin-4-yl)butyronitrile, followed by its reduction to the target primary amine. This strategy is advantageous for scale-up as it utilizes readily available starting materials and employs a highly efficient and well-established reduction method.

Diagram of the Overall Synthetic Workflow

Caption: Synthesis of 4-(pyridin-4-yl)butyronitrile.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| 4-Picoline | 93.13 | 1.0 | 93.13 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.1 | 44.0 |

| 3-Chloropropionitrile | 89.53 | 1.05 | 94.0 |

| N,N-Dimethylformamide (DMF) | - | - | 1 L |

| Diethyl Ether | - | - | For washing |

| Saturated aq. NH4Cl | - | - | For workup |

| Ethyl Acetate | - | - | For extraction |

| Brine | - | - | For washing |

| Anhydrous MgSO4 | - | - | For drying |

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with a 60% dispersion of sodium hydride (1.1 mol, 44.0 g) in mineral oil.

-

Washing of NaH: Wash the sodium hydride with anhydrous diethyl ether (3 x 200 mL) to remove the mineral oil. Carefully decant the ether washes using a cannula.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (500 mL) to the washed sodium hydride.

-

Addition of 4-Picoline: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 4-picoline (1.0 mol, 93.13 g) in anhydrous DMF (200 mL) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

-

Anion Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The formation of the 4-picolyl anion will be evident by a color change.

-